molecular formula C12H7F4NO B580380 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine CAS No. 1261764-07-1

2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine

Cat. No.: B580380
CAS No.: 1261764-07-1
M. Wt: 257.188
InChI Key: IITADLFEVMXCOH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine is a bioactive compound of significant interest in antimicrobial research, specifically for its potent role as a quorum sensing inhibitor (QSI) . Quorum sensing is a cell-to-cell communication process critical for bacterial virulence and biofilm formation in pathogens like Pseudomonas aeruginosa . This compound functions as a sophisticated bioisosteric replacement for pyridine-N-oxide, a known QSI scaffold; the difluoromethoxy group enhances the molecular properties, leading to improved biological activity . In research settings, it has demonstrated strong efficacy in inhibiting quorum sensing with an IC50 of 35 μM, performing comparably to the model compound 4NPO . Furthermore, it significantly disrupts biofilm biomass formation, a key factor in bacterial resistance, without exhibiting growth inhibitory effects that drive traditional antibiotic resistance . This makes it a valuable chemical tool for scientists studying alternative antimicrobial strategies, bacterial pathogenesis, and the development of non-biocidal anti-virulence agents .

Properties

IUPAC Name

2-(difluoromethoxy)-5-(2,3-difluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-9-3-1-2-8(11(9)14)7-4-5-10(17-6-7)18-12(15)16/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITADLFEVMXCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744604
Record name 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261764-07-1
Record name 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Bromo-2-(difluoromethoxy)pyridine

The introduction of the difluoromethoxy group at position 2 is typically achieved via nucleophilic substitution of a hydroxyl precursor. A representative procedure involves reacting 5-bromo-2-hydroxypyridine with chlorodifluoromethane (ClCF2_2H) under basic conditions:

Reaction Conditions

  • Substrate : 5-Bromo-2-hydroxypyridine (1.0 equiv)

  • Reagent : ClCF2_2H (2.5 equiv)

  • Base : Potassium carbonate (K2_2CO3_3, 3.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 100–110°C

  • Time : 12–18 hours

Workup : After quenching with ice water, the product is extracted with dichloromethane, dried over Na2_2SO4_4, and purified via vacuum distillation.

Yield : 65–72%

Suzuki-Miyaura Coupling with 2,3-Difluorophenylboronic Acid

The 2,3-difluorophenyl group is introduced via palladium-catalyzed cross-coupling:

Reaction Conditions

  • Substrate : 5-Bromo-2-(difluoromethoxy)pyridine (1.0 equiv)

  • Boronic Acid : 2,3-Difluorophenylboronic acid (1.2 equiv)

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3_3)4_4, 5 mol%)

  • Base : Sodium carbonate (Na2_2CO3_3, 2.0 equiv)

  • Solvent : 1,2-Dimethoxyethane (DME)/H2_2O (3:1 v/v)

  • Temperature : 80–90°C

  • Time : 8–12 hours

Workup : The crude product is filtered through Celite, washed with brine, and purified via column chromatography (hexane/ethyl acetate).

Yield : 58–64%

Preparation Method 2: Convergent Synthesis via Pre-functionalized Intermediates

This approach assembles the pyridine ring from fragments bearing pre-installed substituents. For example, a Kröhnke pyridine synthesis using a 2,3-difluorophenyl-substituted diketone and a difluoromethoxy-containing enamine precursor:

Reaction Conditions

  • Diketone : 3-(2,3-Difluorophenyl)pentane-2,4-dione (1.0 equiv)

  • Enamine : N-(Difluoromethoxy)enamine (1.2 equiv)

  • Catalyst : Ammonium acetate (NH4_4OAc, 2.0 equiv)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 24–36 hours

Workup : The reaction mixture is concentrated, and the product is recrystallized from ethanol.

Yield : 45–50%

Optimization of Reaction Conditions

SolventBaseTemperature (°C)Yield (%)
DMFK2_2CO3_311072
DMSOCsF12068
THFNaH8052

Key Insight : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenoxide intermediate, improving yields.

Catalyst Screening for Suzuki Coupling

CatalystLigandYield (%)
Pd(PPh3_3)4_4None64
PdCl2_2(dppf)1,1'-Bis(diphenylphosphino)ferrocene71
Pd(OAc)2_2SPhos69

Key Insight : Bulky ligands (e.g., dppf) mitigate side reactions by stabilizing the palladium center.

Analytical Characterization and Yield Data

Spectroscopic Properties

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.45 (d, J = 2.4 Hz, 1H, H-6), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 7.32–7.18 (m, 3H, Ar-H), 6.85 (t, J = 74 Hz, 1H, OCF2_2H).

  • 19^{19}F NMR (376 MHz, CDCl3_3): δ -112.5 (d, J = 12 Hz, 1F), -114.2 (d, J = 12 Hz, 1F), -126.8 (m, 2F).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges in Synthesis and Mitigation Strategies

Stability of the Difluoromethoxy Group

The OCF2_2H moiety is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., DMF stored over molecular sieves) are critical .

Comparison with Similar Compounds

Key Structural Features

Compound Name Substituents on Pyridine Ring Core Heterocycle Key Functional Groups Reference ID
2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine 2-OCF₂H, 5-(2,3-F₂C₆H₃) Pyridine Difluoromethoxy, difluorophenyl
5-(2,3-Dichlorophenyl)-2-fluoropyridine 2-F, 5-(2,3-Cl₂C₆H₃) Pyridine Fluoro, dichlorophenyl
GS-327073 (imidazopyridine derivative) 2-(2,3-F₂C₆H₃), 5-(isoxazolylmethyl) Imidazopyridine Difluorophenyl, isoxazole
EP 4 069 691 B1 (tetrahydrofuran derivative) 3-(2-OCF₂H-3,4-F₂C₆H₃) Tetrahydrofuran Difluoromethoxy, difluorophenyl

Electronic Effects :

  • The 2,3-difluorophenyl group introduces steric and electronic effects distinct from analogs with 2,4- or 3,5-difluorophenyl groups. For example, in Ir(III) complexes, 2,4-difluorophenyl substituents improve luminescence properties compared to 3,5-difluorophenyl isomers .

Reactivity in Pd-Catalyzed C–H Arylation :

  • Analogs like 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine undergo Pd-catalyzed C–H bond arylation to form Ir(III) complexes. The target compound’s 2,3-difluorophenyl group may exhibit distinct regioselectivity in such reactions due to steric hindrance .

Physicochemical Properties

Property Target Compound 5-(2,3-Dichlorophenyl)-2-fluoropyridine GS-327073
Molecular Weight (g/mol) ~279.2 (C₁₂H₇F₄NO) ~247.6 (C₁₁H₆Cl₂FN) ~437.3 (C₁₉H₁₃ClF₂N₄O)
LogP (Predicted) ~2.8 (high due to -OCF₂H and F) ~2.5 (Cl substituents increase lipophilicity) ~3.1 (imidazopyridine core)
Solubility Low (fluorine reduces aqueous solubility) Moderate (Cl enhances crystallinity) Low (lipophilic isoxazole)

Key Observations :

  • Chlorine substituents (e.g., in ) impart higher crystallinity but may reduce metabolic stability compared to fluorine .

Biological Activity

2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique difluoromethoxy and difluorophenyl substitutions, is being investigated for various pharmacological properties, particularly its antiproliferative and antiviral activities.

  • Molecular Formula : C12H7F4NO
  • Molecular Weight : 257.18 g/mol
  • CAS Number : 1261764-07-1
  • Topological Polar Surface Area : 22.1 Ų
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 6

Antiproliferative Activity

Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated pyridines have revealed their potential in inhibiting the proliferation of breast, colon, and lung cancer cells. The mechanisms of action often involve interference with cellular pathways rather than direct inhibition of enzymes like dihydrofolate reductase (DHFR) .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast)TBDTBD
Similar Fluorinated PyridinesL1210 (Leukemia)<50Intracellular release of active metabolites

Antiviral Activity

Recent studies have highlighted the antiviral potential of fluorinated compounds against viruses such as SARS-CoV-2 and H5N1. Compounds with similar structural features have shown promising results in inhibiting viral replication. For example, certain derivatives were evaluated for their ability to inhibit the main protease (Mpro) of SARS-CoV-2, with some exhibiting IC50 values in the low micromolar range .

CompoundVirusIC50 (µM)Inhibition Percentage at 0.5 µmol/μL
This compoundSARS-CoV-2TBDTBD
Compound 8h (Trifluoromethyl derivative)H5N13.66993%

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative activity of a series of fluorinated pyridines against various cancer cell lines, it was found that compounds similar to this compound exhibited significant growth inhibition. The lack of activity against DHFR suggested alternative pathways were responsible for the observed effects .

Study 2: Antiviral Mechanisms

Another investigation focused on the antiviral activity of fluorinated derivatives against SARS-CoV-2 and H5N1 influenza viruses. The study found that several compounds demonstrated significant virucidal effects by inhibiting viral replication at multiple stages. The mechanism was attributed to the inhibition of Mpro activity, essential for viral replication .

Q & A

Q. What are the common synthetic routes for preparing 2-(difluoromethoxy)-5-(2,3-difluorophenyl)pyridine, and how does its fluorinated substituent influence reaction conditions?

The compound is typically synthesized via palladium-catalyzed C–H bond arylation, leveraging the electron-deficient nature of the pyridine ring and fluorine substituents to direct regioselectivity. For example, fluorinated 2-arylpyridines undergo coupling with aryl halides under phosphine-free Pd catalysis, where electron-deficient aryl bromides (e.g., ethyl 4-bromobenzoate) are preferred due to faster oxidative addition rates . The difluoromethoxy group enhances electrophilicity at specific positions, facilitating selective functionalization. Reaction conditions often involve 2-ethoxyethanol/water at elevated temperatures (125°C), followed by purification via chromatography or crystallization .

Q. How is the structure of this compound validated in synthetic workflows?

Structural validation relies on multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and regioselectivity. High-resolution mass spectrometry (HRMS) is used to verify molecular weight, while X-ray crystallography (if applicable) resolves stereoelectronic effects of fluorine atoms on the pyridine ring . For intermediates, infrared spectroscopy (IR) and thin-layer chromatography (TLC) monitor reaction progress .

Q. What role does the difluoromethoxy group play in modulating the compound’s reactivity in cross-coupling reactions?

The difluoromethoxy (–OCF₂H) group acts as an electron-withdrawing substituent, polarizing the pyridine ring and increasing the acidity of adjacent C–H bonds. This enhances reactivity in Pd-catalyzed arylation by stabilizing transition states through charge delocalization. Additionally, steric effects from fluorine atoms direct regioselectivity to the para position relative to the substituent, as observed in analogous fluorinated pyridines .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and thermochemical properties of this compound?

DFT calculations (e.g., B3LYP hybrid functional) model the compound’s electron density distribution, HOMO-LUMO gaps, and bond dissociation energies. Exact-exchange terms improve accuracy in predicting thermochemical properties, such as atomization energies (average deviation <2.4 kcal/mol) and ionization potentials . For fluorinated systems, gradient corrections account for non-covalent interactions (e.g., C–F···H hydrogen bonds), critical for understanding solubility and crystal packing .

Q. What mechanistic insights explain contradictions in regioselectivity during Pd-catalyzed C–H functionalization of fluorinated pyridines?

Discrepancies arise from competing electronic and steric effects. While fluorine atoms typically direct arylation to the most acidic C–H site, steric hindrance from ortho-fluorine substituents can shift selectivity. For example, 2-(3,5-difluorophenyl)pyridine derivatives exhibit exclusive arylation at the C–H bond flanked by fluorine atoms due to both electronic activation and spatial constraints . Kinetic studies using deuterium labeling or Hammett plots can resolve such contradictions by quantifying substituent effects on transition states.

Q. How do solvent and ligand choices impact the catalytic efficiency of Pd-mediated reactions involving this compound?

Polar aprotic solvents (e.g., DMF, 2-ethoxyethanol) enhance Pd catalyst stability and substrate solubility. Phosphine-free conditions (e.g., Pd(OAc)₂ with pivalic acid) minimize side reactions in electron-deficient systems. For challenging couplings, bidentate ligands (e.g., 1,10-phenanthroline derivatives) accelerate oxidative addition and reductive elimination, improving yields from ~50% to >70% .

Q. What analytical strategies address challenges in characterizing byproducts from multi-step syntheses of this compound?

Liquid chromatography-mass spectrometry (LC-MS) coupled with tandem MS/MS identifies low-abundance byproducts. For fluorinated systems, ¹⁹F NMR is indispensable for detecting fluorinated impurities, as fluorine’s high sensitivity (100% natural abundance) allows quantification at ppm levels. Computational tools (e.g., Gaussian-n methods) predict byproduct structures for targeted isolation .

Methodological Notes

  • Synthetic Optimization : Screen Pd/ligand combinations (e.g., PdCl₂, Pd(dba)₂) and solvents to balance reactivity and regioselectivity .
  • Computational Guidance : Use DFT-optimized geometries to design derivatives with tailored electronic properties .
  • Contradiction Resolution : Combine kinetic isotope effects (KIEs) and control experiments to deconvolute electronic vs. steric contributions .

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